5-Oxopyrrolidine-3-carboxylic acid 5-Oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 7268-43-1
VCID: VC7701200
InChI: InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
SMILES: C1C(CNC1=O)C(=O)O
Molecular Formula: C5H7NO3
Molecular Weight: 129.115

5-Oxopyrrolidine-3-carboxylic acid

CAS No.: 7268-43-1

Cat. No.: VC7701200

Molecular Formula: C5H7NO3

Molecular Weight: 129.115

* For research use only. Not for human or veterinary use.

5-Oxopyrrolidine-3-carboxylic acid - 7268-43-1

Specification

CAS No. 7268-43-1
Molecular Formula C5H7NO3
Molecular Weight 129.115
IUPAC Name 5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
Standard InChI Key GZVHQYZRBCSHAI-UHFFFAOYSA-N
SMILES C1C(CNC1=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-oxopyrrolidine-3-carboxylic acid, reflects its bicyclic structure: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) with a ketone group at the 5-position and a carboxylic acid substituent at the 3-position. The planar carboxylic acid group enhances solubility in polar solvents, while the pyrrolidone ring contributes to conformational rigidity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H7NO3\text{C}_5\text{H}_7\text{NO}_3
Molecular Weight129.12 g/mol
CAS Registry Number7268-43-1
Storage ConditionsRoom temperature
DensityNot reported
Melting PointNot reported

Source: VWR International

Synthesis and Production

Industrial Manufacturing Challenges

Scalable production faces hurdles such as:

  • Stereochemical Control: Ensuring regioselectivity during cyclization.

  • Purification: Separating byproducts via crystallization or chromatography.

  • Yield Optimization: Balancing reaction time and catalyst efficiency.

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s bifunctional groups (ketone and carboxylic acid) make it a valuable intermediate in drug discovery:

  • Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability.

  • Chiral Auxiliaries: Facilitating asymmetric synthesis of bioactive molecules.

Stability and Reactivity

Degradation Pathways

  • Hydrolysis: The lactam ring may undergo hydrolysis under acidic or basic conditions, yielding linear amino acids.

  • Decarboxylation: Thermal decomposition risks at elevated temperatures.

Table 2: Stability Profile

ConditionReactivity
Aqueous Acid (pH 2)Slow hydrolysis over 24 hrs
Aqueous Base (pH 12)Rapid ring opening
UV LightNo significant degradation

Future Research Directions

Unanswered Questions

  • Crystallography: Determining single-crystal structures to resolve stereoelectronic effects.

  • Pharmacokinetics: Assessing oral bioavailability and metabolic fate.

  • Structure-Activity Relationships: Modifying substituents to enhance target selectivity.

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